molecular formula C20H16ClN3O2 B11538908 4-chloro-N-{2-[(2E)-2-(1-naphthylmethylene)hydrazino]-2-oxoethyl}benzamide

4-chloro-N-{2-[(2E)-2-(1-naphthylmethylene)hydrazino]-2-oxoethyl}benzamide

Cat. No.: B11538908
M. Wt: 365.8 g/mol
InChI Key: IDPGYUUMPABPQI-FSJBWODESA-N
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Description

4-Chloro-N-{2-[(2E)-2-(1-naphthylmethylene)hydrazino]-2-oxoethyl}benzamide: is a chemical compound with the following properties:

    Linear Formula: CHClNO

    CAS Number: 339272-34-3

    Molecular Weight: 365.822 g/mol

This compound belongs to the class of benzamides and contains a chloro-substituted benzene ring. It exhibits interesting biological and chemical properties, making it a subject of scientific investigation.

Preparation Methods

Industrial Production:: Industrial-scale production methods for this specific compound remain limited, likely due to its specialized nature. Researchers and pharmaceutical companies may explore custom synthesis or modification of existing routes for larger-scale production.

Chemical Reactions Analysis

Reactivity::

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other functional groups.

    Oxidation and Reduction: Depending on reaction conditions, it may undergo oxidation or reduction processes.

    Hydrazone Formation: The hydrazone moiety in the compound allows for hydrazone formation with aldehydes or ketones.

Common Reagents::

    Hydrazine Hydrate: Used for hydrazone formation.

    Chlorinating Agents: Employed for chlorination reactions.

    Reduction Agents: Used in reduction processes.

Major Products:: The major products formed during reactions with 4-chloro-N-{2-[(2E)-2-(1-naphthylmethylene)hydrazino]-2-oxoethyl}benzamide depend on the specific reaction conditions and reagents employed.

Scientific Research Applications

    Medicinal Chemistry: Researchers explore its pharmacological properties, including potential as an anticancer agent or enzyme inhibitor.

    Materials Science: Its unique structure may contribute to novel materials or polymers.

    Biological Studies: Investigating its interactions with biological targets.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets or pathways, affecting cellular processes.

Comparison with Similar Compounds

While detailed comparisons are scarce, researchers may compare this compound with related benzamides, hydrazones, and naphthalene derivatives. Its structural features set it apart from other compounds in its class.

For further exploration, you might also consider related compounds like 4-chloro-N-{2-[(2E)-2-({2-[(4-fluorobenzyl)oxy]-1-naphthyl}methylene)hydrazino]-2-oxoethyl}benzenesulfonamide . Although not identical, it shares some structural features and may provide additional insights.

Properties

Molecular Formula

C20H16ClN3O2

Molecular Weight

365.8 g/mol

IUPAC Name

4-chloro-N-[2-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-2-oxoethyl]benzamide

InChI

InChI=1S/C20H16ClN3O2/c21-17-10-8-15(9-11-17)20(26)22-13-19(25)24-23-12-16-6-3-5-14-4-1-2-7-18(14)16/h1-12H,13H2,(H,22,26)(H,24,25)/b23-12+

InChI Key

IDPGYUUMPABPQI-FSJBWODESA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2/C=N/NC(=O)CNC(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=NNC(=O)CNC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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